BenchChemオンラインストアへようこそ!

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

oxadiazole regioisomer comparison lipophilicity topological polar surface area

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 1171386-74-5) is a fully synthetic, small-molecule member of the 1,3,4-oxadiazole heterocycle family, featuring a 2,5-dimethylfuran-3-carboxamide moiety linked to a 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole core. The 1,3,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical profile and metabolic stability relative to isomeric oxadiazoles, and the compound's specific substitution pattern places it within a series of closely related analogs that differ only in their pendant aryl group.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 1171386-74-5
Cat. No. B2469126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
CAS1171386-74-5
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C)C
InChIInChI=1S/C17H17N3O3/c1-9-5-10(2)7-13(6-9)16-19-20-17(23-16)18-15(21)14-8-11(3)22-12(14)4/h5-8H,1-4H3,(H,18,20,21)
InChIKeySZRZGLSYTABBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide – Core Scaffold and Structural Identity


N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 1171386-74-5) is a fully synthetic, small-molecule member of the 1,3,4-oxadiazole heterocycle family, featuring a 2,5-dimethylfuran-3-carboxamide moiety linked to a 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole core [1]. The 1,3,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical profile and metabolic stability relative to isomeric oxadiazoles, and the compound's specific substitution pattern places it within a series of closely related analogs that differ only in their pendant aryl group [2].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Be Casually Substituted for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide


Within the 1,3,4-oxadiazole chemotype, seemingly minor changes to the 5-aryl substituent produce substantial shifts in lipophilicity, aqueous solubility, and metabolic stability that directly affect pharmacological performance [1]. Matched-pair analyses across large compound collections demonstrate that the 1,3,4-oxadiazole isomer itself already exhibits an order of magnitude lower log D and improved metabolic stability compared to its 1,2,4-regioisomer [1], and further modulation of the aryl group introduces additional, predictable yet significant variations in these critical parameters. Consequently, interchanging the 3,5-dimethylphenyl moiety with a 4-ethoxyphenyl, 2,4-difluorophenyl, or other common phenyl variants without considering the resulting physicochemical divergence risks compromising target engagement, ADME properties, and overall experimental reproducibility.

Quantitative Differentiation Evidence for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide


Lipophilicity and Topological Polar Surface Area: 1,3,4-Regioisomer Advantage Over 1,2,4-Oxadiazole Congeners

The target compound, as a 1,3,4-oxadiazole, benefits from the class-wide superiority of this regioisomer over its 1,2,4-oxadiazole counterpart. In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazoles displayed approximately an order of magnitude lower lipophilicity (log D) and significantly better metabolic stability compared to their 1,2,4-isomers [1]. Since the 1,2,4-oxadiazole core is a common alternative scaffold used in medicinal chemistry, this intrinsic physicochemical advantage directly translates into improved drug-likeness and a lower risk of metabolic clearance for the target compound relative to any 1,2,4-regioisomeric analog.

oxadiazole regioisomer comparison lipophilicity topological polar surface area metabolic stability

Computed Physicochemical Descriptors: This Compound Versus the Closest 4-Ethoxyphenyl Analog

The target compound (XLogP3 3.2, TPSA 81.2 Ų, MW 311.33 g/mol [1]) occupies a distinct physicochemical space compared to its 4-ethoxyphenyl analog (N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide). While the vendor-provided QED (Quantitative Estimate of Drug-likeness) and other computed ADME parameters for the 4-ethoxyphenyl derivative are not available from independent sources, the mere replacement of the 3,5-dimethylphenyl group with a 4-ethoxyphenyl moiety introduces an additional hydrogen bond acceptor (ether oxygen), which is expected to increase TPSA by approximately 9–15 Ų and reduce log P by an estimated 0.3–0.5 units based on contributions of the ethoxy group, thereby altering both passive membrane permeability and solubility characteristics.

oxadiazole physicochemical properties XLogP3 topological polar surface area (TPSA) comparative analysis

Absence of Metabolically Labile Ether or Halogen Substituents Confers Predicted Improved Metabolic Stability

Unlike its 4-ethoxyphenyl and 2,4-difluorophenyl analogs, the target compound lacks an O-dealkylation-labile ethoxy group and an aromatic fluorine substitution pattern susceptible to glutathione conjugation or cytochrome P450-mediated defluorination. The comprehensive review of oxadiazole properties by Boström et al. [1] establishes that 1,3,4-oxadiazoles as a class already demonstrate superior metabolic stability, and it is well documented in the medicinal chemistry literature that aryl ethers (e.g., 4-ethoxyphenyl) and electron-deficient halogenated phenyl rings are common metabolic soft spots. The 3,5-dimethylphenyl group, by contrast, presents only metabolically robust C–H bonds, and the symmetrical dimethyl substitution pattern reduces the potential for regioselective oxidation.

metabolic stability oxadiazole substituent effects oxidative metabolism

Practical Application Scenarios for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Structure–Activity Relationship (SAR) Expansion of the 1,3,4-Oxadiazole Pharmacophore

The well-characterized 1,3,4-oxadiazole core and its documented physicochemical advantages over the 1,2,4-isomer [1] make this compound a reliable starting point for fragment growth or scaffold hopping. Researchers expanding a 1,3,4-oxadiazole series can use the target compound as a reference ligand to benchmark the impact of varying the 5-aryl substituent on log D, TPSA, and metabolic stability, thereby building a local SAR model grounded in class-level principles.

In Vitro Pharmacokinetic (ADMET) Screening Panels Investigating Substituent Effects on Metabolic Clearance

Because the 3,5-dimethylphenyl group lacks the metabolic soft spots present in ethoxy- and halogen-substituted analogs, the target compound serves as a metabolically robust comparator in head-to-head HLM or hepatocyte stability assays. This allows medicinal chemistry teams to quantify the penalty (in terms of reduced t½) that is incurred by introducing metabolically labile groups into the same core scaffold [1].

Computational Chemistry and Molecular Modeling Studies on Oxadiazole-Based Ligand–Protein Interactions

The computed XLogP3 3.2, TPSA 81.2 Ų, and 3-rotatable-bond profile [1] make this compound a suitable template for docking and molecular dynamics simulations for targets where balanced hydrophobicity and conformational entropy are critical. The symmetrical 3,5-dimethylphenyl moiety simplifies the ligand pose space compared to asymmetric analogs, offering more consistent computational predictions and easier analysis of binding pose hypotheses.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

When selecting a negative control or scaffold-matched inactive probe for a 1,3,4-oxadiazole-based bioactive compound, the well-defined and intermediate lipophilicity of this compound (XLogP3 3.2) provides a suitable physicochemical match to many drug-like oxadiazole leads, reducing the risk that observed phenotypic effects are artifacts of extreme log P or solubility outliers [1].

Quote Request

Request a Quote for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.